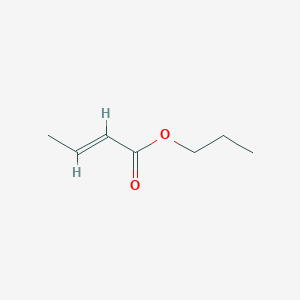

Propyl crotonate

Description

Structure

3D Structure

Properties

IUPAC Name |

propyl but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h3,5H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDCHCTZRODSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864256 | |

| Record name | Propyl but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10352-87-1 | |

| Record name | 2-Butenoic acid, propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Propyl Crotonate and Its Analogues

Catalytic Esterification Routes

Catalytic esterification remains a cornerstone for the production of propyl crotonate. This process typically involves the reaction of crotonic acid with propanol (B110389) in the presence of a catalyst to accelerate the reaction towards the desired ester product. ontosight.ai

Conventional synthesis of n-propyl crotonate is often accomplished through Fischer-Speier esterification. This method involves the reaction of crotonic acid with 1-propanol (B7761284), utilizing a strong acid catalyst to facilitate the reaction. A typical laboratory-scale synthesis involves refluxing a mixture of crotonic acid, 1-propanol, chloroform (B151607) (as a solvent), and a catalytic amount of sulfuric acid. acs.org The reaction is driven to completion over an extended period, after which the product is isolated and purified through a series of extraction and distillation steps. acs.orgacs.org A yield of 57% has been reported for the synthesis of n-propyl crotonate using this reflux method. acs.org

Solid acid catalysts are also employed in esterification reactions, offering advantages in terms of separation and reusability. mdpi.comresearchgate.net For instance, propylsulfonic acid-functionalized mesostructured nanocomposites have demonstrated high catalytic activity in the esterification of levulinic acid, a process that shares mechanistic similarities with propyl crotonate synthesis. mdpi.com These solid acids can enhance reaction rates and offer a more environmentally friendly alternative to homogeneous catalysts like sulfuric acid. mdpi.commdpi.com

Table 1: Parameters for Acid-Catalyzed Synthesis of n-Propyl Crotonate

| Parameter | Value |

|---|---|

| Reactants | Crotonic acid, 1-propanol |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Solvent | Chloroform (CHCl₃) |

| Reaction Condition | Reflux |

| Reaction Time | 10 days |

| Reported Yield | 57% acs.org |

Enzymatic synthesis has emerged as a powerful tool in organic chemistry, prized for its high selectivity under mild reaction conditions. rsc.orgkoreascience.kr Lipases are particularly effective biocatalysts for esterification reactions, offering remarkable chemo-, regio-, and enantioselectivity. mdpi.commdpi.com The synthesis of short-chain esters like propyl crotonate can be efficiently catalyzed by immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435. researchgate.netmdpi.com

The use of enzymes allows for the synthesis of specific stereoisomers, which is a significant advantage over many traditional chemical methods. koreascience.krmdpi.com Lipase-catalyzed esterification is typically conducted in a solvent-free system or in an organic solvent that does not denature the enzyme. mdpi.comnih.gov The reaction conditions are generally mild, which helps to minimize the formation of by-products. mdpi.com The enzyme's ability to selectively catalyze the reaction on one enantiomer of a racemic substrate makes it invaluable for producing optically pure compounds. mdpi.com

Table 2: Key Features of Enzymatic Ester Synthesis

| Feature | Description |

|---|---|

| Catalyst | Lipases (e.g., Candida antarctica lipase B) researchgate.netmdpi.com |

| Key Advantage | High stereoselectivity and regioselectivity koreascience.krmdpi.com |

| Reaction Conditions | Mild temperature and pressure mdpi.com |

| By-products | Minimal formation mdpi.com |

Microwave-assisted organic synthesis (MAOS) has gained traction as a method to significantly accelerate chemical reactions. ntnu.noresearchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and volumetrically, often leading to a dramatic reduction in reaction time compared to conventional heating methods. ntnu.noresearchgate.net The rapid heating and potential for non-thermal microwave effects can also lead to higher product yields and improved purity. ntnu.no

In the context of ester synthesis, microwave irradiation can be applied to the esterification of crotonic acid with propanol. The process offers advantages such as uniform heating, which can prevent the formation of hot spots and subsequent side reactions. ntnu.no This method is aligned with the principles of green chemistry by improving energy efficiency. researchgate.net For example, the microwave-assisted synthesis of catalpol (B1668604) hexacrotonate has been successfully demonstrated, highlighting the applicability of this technique to crotonate ester formation.

Enzymatic Synthesis with Emphasis on Stereoselectivity

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are versatile tools in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds. msu.edukyushu-univ.jpscribd.com

While not a direct synthesis of propyl crotonate from its acid and alcohol precursors, Grignard reagents are instrumental in reactions involving α,β-unsaturated esters like crotonates. A significant application is the 1,4-conjugate addition of a Grignard reagent to a crotonic acid ester. sci-hub.st For instance, the reaction of n-butylmagnesium bromide with sec-butyl crotonate primarily yields the 1,4-addition product, which upon hydrolysis gives a 3-methylalkanoic acid. sci-hub.stscispace.com

The presence of catalysts, such as cuprous chloride, can influence the reaction pathway. sci-hub.stcore.ac.uk The purity of the magnesium used to prepare the Grignard reagent has also been shown to impact the yield of the addition product, with higher purity magnesium generally leading to better outcomes. scispace.com This type of reaction provides a route to more complex carboxylic acid structures starting from a simple crotonate ester. orgsyn.org

Table 3: Example of Grignard Reaction with a Crotonate Ester

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| sec-Butyl crotonate | n-Butylmagnesium bromide | 1,4-addition product (sec-butyl 3-methylheptanoate) sci-hub.stscispace.com |

| Ethyl crotonate | Methylmagnesium bromide | 1,2-addition product (crotyldimethylcarbinol) sci-hub.st |

Green Chemistry Principles in Propyl Crotonate Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. rroij.comkahedu.edu.in These principles can be applied to the various synthetic routes for propyl crotonate.

Catalysis: The use of catalytic reagents, such as acids and enzymes, is superior to stoichiometric reagents as it reduces waste. rroij.com Both acid-catalyzed and enzymatic routes for propyl crotonate synthesis adhere to this principle.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct esterification reactions generally have good atom economy.

Use of Renewable Feedstocks: Crotonic acid can potentially be derived from biomass sources, making the synthesis of propyl crotonate more sustainable. researchgate.net

Design for Energy Efficiency: Microwave-assisted synthesis minimizes energy requirements by significantly reducing reaction times and enabling reactions at ambient or near-ambient pressures. acs.org

Less Hazardous Chemical Syntheses: Enzymatic synthesis routes operate under mild conditions and use non-toxic, biodegradable catalysts, aligning with the principle of designing less hazardous chemical syntheses. rsc.orgskpharmteco.com

Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents or solvent-free systems. Enzymatic reactions can often be run in water or without a solvent, and the development of solid acid catalysts eliminates the need for corrosive and hazardous liquid acids. mdpi.com

By integrating these principles, the synthesis of propyl crotonate can be made more efficient, safer, and more sustainable.

Industrial Synthesis and Process Optimization Considerations

The industrial-scale production of propyl crotonate is primarily centered around the direct esterification of crotonic acid with n-propanol. The overarching goal in an industrial setting is to maximize yield, purity, and throughput while minimizing costs, energy consumption, and environmental impact. Process optimization, therefore, plays a critical role and focuses on several key areas, including catalyst selection, reaction conditions, and the implementation of advanced process technologies.

The fundamental reaction for the synthesis of propyl crotonate is the Fischer-Speier esterification, an equilibrium-limited reaction. The reaction is typically catalyzed by a strong acid.

CH₃CH=CHCOOH + CH₃CH₂CH₂OH ⇌ CH₃CH=CHCOOCH₂CH₂CH₃ + H₂O (Crotonic Acid + n-Propanol ⇌ Propyl Crotonate + Water)

Key considerations for industrial synthesis and process optimization include:

Catalyst Selection: The choice of catalyst is paramount in industrial esterification. While traditional homogeneous catalysts like sulfuric acid are effective, they pose challenges in terms of corrosion, catalyst separation, and waste disposal. nih.govnih.gov Modern industrial processes increasingly favor heterogeneous solid acid catalysts. fishersci.no

Process Intensification: Techniques like reactive distillation are employed to overcome equilibrium limitations, leading to higher conversions and purities in a single unit operation. nih.govuni.lu

Continuous Processing: Shifting from batch to continuous flow processes can significantly improve efficiency, consistency, and safety. labsolu.caontosight.ai

Purification: Efficient purification methods are necessary to meet the high-purity requirements for various applications of propyl crotonate.

Catalyst Systems and Reaction Conditions

The selection of an appropriate catalyst system is a critical factor in the industrial synthesis of propyl crotonate. The ideal catalyst should offer high activity, selectivity, stability, and ease of separation from the reaction mixture.

Homogeneous Catalysts:

Mineral acids, particularly sulfuric acid (H₂SO₄), are conventional and highly effective catalysts for esterification. nih.govacs.org They operate by protonating the carbonyl oxygen of crotonic acid, thereby activating it for nucleophilic attack by n-propanol.

Advantages: High reaction rates and effectiveness.

Disadvantages: Challenges in industrial applications include the need for neutralization of the acidic catalyst, which generates significant amounts of waste salts. The corrosive nature of strong acids also necessitates specialized and costly equipment. nih.govnih.gov

Heterogeneous Catalysts:

To circumvent the issues associated with homogeneous catalysts, industrial processes are increasingly adopting solid acid catalysts. These catalysts are insoluble in the reaction medium, which simplifies their separation and allows for their reuse, aligning with the principles of green chemistry.

Commonly used solid acid catalysts for esterification reactions analogous to propyl crotonate synthesis include:

Ion-Exchange Resins: Macroporous sulfonic acid resins, such as Amberlyst™ 15, are widely used. nih.govnih.gov They possess a high concentration of sulfonic acid groups, providing strong catalytic activity. Their bead form makes them suitable for use in packed-bed reactors and reactive distillation columns.

Zeolites and Acid Clays: These materials can also serve as solid acid catalysts, though their application may be limited by factors such as pore size and hydrothermal stability. nih.gov

The following interactive table provides a comparative overview of typical reaction parameters for the esterification of carboxylic acids with alcohols using different catalyst systems, which can be extrapolated for propyl crotonate synthesis.

| Catalyst Type | Catalyst Example | Temperature (°C) | Catalyst Loading (wt%) | Molar Ratio (Alcohol:Acid) | Key Advantages | Key Disadvantages |

| Homogeneous | Sulfuric Acid | 80 - 120 | 1 - 5 | 1:1 to 3:1 | High reaction rate | Corrosive, difficult to separate, waste generation |

| Heterogeneous | Amberlyst™ 15 | 60 - 100 | 5 - 15 | 1:1 to 5:1 | Easily separable, reusable, non-corrosive | Higher cost, potential for lower activity than H₂SO₄ |

Note: The optimal conditions are dependent on the specific reactor configuration and process design.

Process Intensification Strategies

Process intensification aims to develop smaller, more energy-efficient, and safer manufacturing processes. For propyl crotonate synthesis, reactive distillation is a prime example of a process intensification strategy.

Reactive Distillation:

Reactive distillation (RD) combines chemical reaction and distillation in a single apparatus. nih.gov For the esterification of crotonic acid with n-propanol, the reactants are fed into a distillation column containing a solid acid catalyst in a specific section. As the reaction proceeds to form propyl crotonate and water, the components are separated based on their boiling points.

Mechanism of Enhancement: Water, a byproduct of the reaction, is continuously removed from the reaction zone as it has a lower boiling point than the ester and the reactants (often as an azeotrope with the alcohol). According to Le Chatelier's principle, the removal of a product shifts the equilibrium towards the formation of more products, thereby driving the reaction to a higher conversion than what is achievable in a conventional reactor. nih.gov The higher boiling propyl crotonate moves down the column and is collected at the bottom with high purity.

The table below illustrates the potential benefits of reactive distillation compared to a conventional batch process for a typical esterification.

| Parameter | Conventional Batch Process | Reactive Distillation |

| Conversion | Limited by equilibrium (e.g., 60-70%) | Can exceed 95% |

| Selectivity | High, but side reactions can occur with prolonged heating | Very high due to rapid removal of products |

| Energy Consumption | High (separate reactor and distillation units) | Lower (integrated unit) |

| Capital Cost | Higher (multiple units) | Lower (single unit) |

| Process Steps | Reaction followed by neutralization and distillation | Single integrated step |

Research on the synthesis of similar esters like n-propyl propionate (B1217596) has demonstrated the effectiveness of reactive distillation using catalysts like Amberlyst 46 in structured packings (Katapak-SP). nih.gov These studies provide valuable data and models that can be adapted for the optimization of propyl crotonate production. nih.govnih.gov

Continuous Flow Synthesis

Transitioning from batch to continuous flow manufacturing is another key aspect of modern process optimization. Continuous flow reactors, such as packed-bed reactors (PBRs) or continuous stirred-tank reactors (CSTRs), offer several advantages for the industrial production of propyl crotonate.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better temperature control, which is crucial for exothermic esterification reactions.

Enhanced Safety: The smaller reaction volumes at any given time reduce the risks associated with handling flammable and corrosive materials.

Consistent Product Quality: Continuous operation leads to a more consistent product quality compared to batch-to-batch variations.

Scalability: Scaling up a continuous process is often more straightforward than scaling up a batch process.

A typical continuous process for propyl crotonate synthesis would involve continuously feeding preheated streams of crotonic acid and n-propanol into a packed-bed reactor containing a solid acid catalyst. The reactor effluent would then be directed to a series of distillation columns for the separation and purification of propyl crotonate.

Purification of Propyl Crotonate

The final step in the industrial synthesis is the purification of the crude propyl crotonate to meet the specifications for its intended use, such as in the flavor and fragrance industry or as a chemical intermediate. The primary purification method is fractional distillation.

The crude product from the reactor typically contains:

Propyl crotonate

Unreacted crotonic acid

Unreacted n-propanol

Water

Minor byproducts

A multi-column distillation train is typically used to separate these components based on their different boiling points. The design and optimization of the distillation process are crucial for achieving high product purity while minimizing energy consumption.

Iii. Polymerization Science of Propyl Crotonate

Group-Transfer Polymerization (GTP) Mechanisms

Group-Transfer Polymerization is a key technique for polymerizing (meth)acrylate monomers. mdpi.com The process involves the repeated addition of monomer units to a growing polymer chain, with the active site being regenerated at the end of each addition step. nih.govillinois.edu This allows for a high degree of control over the final polymer structure. illinois.edu

The success of GTP for propyl crotonate and other alkyl crotonates is highly dependent on the choice of initiator and catalyst. acs.orgresearchgate.net Silyl (B83357) ketene (B1206846) acetals, such as 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS), are commonly used as initiators. acs.orgacs.org

Organic superacids have emerged as effective catalysts for the GTP of alkyl crotonates. acs.orgacs.org Compounds like 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂) and trifluoromethanesulfonimide (NHTf₂) have been shown to catalyze the GTP of monomers like ethyl crotonate and methyl methacrylate, yielding polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgacs.org The use of strong Brønsted acids as promoters for GTP has been a significant development in this area. illinois.eduacs.org Research has shown that organic superacids capable of catalyzing reactions like the Diels-Alder or Mukaiyama-Michael reaction can also effectively catalyze the GTP of ethyl crotonate. acs.org

For instance, the polymerization of ethyl crotonate using C₆H₅CHTf₂, NHTf₂, and N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMSNTf₂) as catalysts at -40 °C resulted in good polymer yields (>66%) and narrow molecular weight distributions (Mw/Mn = 1.14–1.20). acs.org The effectiveness of these catalysts is influenced by reaction conditions, particularly temperature. For ethyl crotonate, polymerization at -40 °C provides a good balance between a high monomer conversion rate and a narrow molecular weight distribution. acs.org

The table below summarizes the results of GTP of ethyl crotonate with various organic acid catalysts.

Table 1: GTP of Ethyl Crotonate with Organic Acid Catalysts

| Catalyst | Yield (%) | Mₙ (SEC) | Mₙ/Mₙ |

|---|---|---|---|

| C₆H₅CHTf₂ | 69 | 8,700 | 1.20 |

| HNTf₂ | 66 | 9,100 | 1.14 |

| TMSNTf₂ | 72 | 9,500 | 1.18 |

Conditions: [M]₀/[I]₀/[catalyst]₀ = 100/1/0.1, in CH₂Cl₂ at -40°C for 24 h.

Silicon-based Lewis acids are another important class of catalysts for the GTP of alkyl crotonates. researchgate.netx-mol.net These systems often involve N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides as catalysts in conjunction with silyl ketene acetals as initiators. x-mol.netresearchgate.net The steric bulk of the silyl groups on both the catalyst and the initiator can significantly influence the stereochemistry of the resulting polymer. x-mol.netresearchgate.net For example, the use of bulkier trialkylsilyl groups can lead to higher disyndiotacticity in the polymer, which in turn affects its thermal properties. x-mol.netresearchgate.net

A plausible mechanism for GTP using a silicon Lewis acid catalyst involves the coordination of the crotonate monomer to the catalyst, generating an activated monomer. semanticscholar.org This activated species then reacts with the silyl ketene acetal (B89532) initiator or the living polymer chain end, leading to chain growth and the release of the catalyst. semanticscholar.org

Research has also explored the in situ formation of silyl ketene acetal initiators through the 1,4-hydrosilylation of acrylate (B77674) monomers with hydrosilanes, catalyzed by compounds like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). mdpi.comresearchgate.net This approach eliminates the need for the separate synthesis and addition of the initiator. mdpi.com

A key feature of GTP is its "living" nature, which means that chain termination and transfer reactions are largely suppressed. nih.gov This allows for the synthesis of polymers with well-defined architectures, predictable molecular weights, and narrow molecular weight distributions (low polydispersity). acs.orgillinois.edu

In the GTP of ethyl crotonate catalyzed by organic superacids, a linear increase in the number-average molecular weight (Mₙ) with monomer conversion is observed, while maintaining a narrow molecular weight distribution. acs.org This is a classic indicator of a living polymerization process with minimal chain-transfer reactions. acs.org By adjusting the monomer-to-initiator ratio, polymers with targeted molecular weights can be synthesized. acs.orgacs.org For example, higher monomer/initiator/catalyst feed ratios have been used to produce high-molecular-weight poly(alkyl crotonate)s. acs.orgacs.org

The living character of GTP also enables the synthesis of block copolymers by the sequential addition of different monomers. nih.govillinois.edu

Kinetic modeling is a powerful tool for understanding the mechanism of polymerization and for optimizing reaction conditions. researchgate.netrsc.org A kinetic model for the GTP of alkyl crotonates using silicon Lewis acid catalysts has been developed to quantitatively verify the proposed elementary reaction steps. semanticscholar.orgrsc.org This model includes steps for monomer activation, propagation of the living polymer chains, and termination reactions. semanticscholar.org

The general steps in a chain polymerization reaction are initiation, propagation, and termination. scribd.com In GTP, the propagation step involves the reaction of an activated monomer with the silyl ketene acetal at the chain end. illinois.edusemanticscholar.org

In the GTP of crotonates catalyzed by silicon Lewis acids, the propagation pathway involves the coordination of the monomer to the catalyst, followed by the reaction of this activated monomer with the living polymer chain end. semanticscholar.org The rate of propagation is typically first order in both monomer and initiator concentrations. nih.gov

A significant termination pathway in the GTP of acrylates is a cyclization reaction at the living chain end. researchgate.netsemanticscholar.org Kinetic modeling has shown that the activation energy for this cyclization reaction can be higher than that for the propagation reaction. researchgate.netrsc.org This implies that at higher temperatures, termination reactions become more significant, potentially leading to broader molecular weight distributions. researchgate.netrsc.org Studies have also indicated that the living chain end derived from a β-substituted acrylate like a crotonate may be more prone to termination reactions compared to that from an α-substituted acrylate. researchgate.net Another potential termination process involves the protonation of the living polymer by protic acids that may be generated in situ. semanticscholar.org

Kinetic Modeling and Mechanistic Elucidation of Propyl Crotonate GTP

Activation Energy Analysis in Polymerization Dynamics

The activation energy is a critical parameter in understanding the kinetics of polymerization, dictating how the rate of reaction responds to changes in temperature. For alkyl crotonates, specialized polymerization methods like group-transfer polymerization (GTP) have been studied to overcome the challenges associated with conventional radical polymerization.

A kinetic study of the group-transfer polymerization of alkyl crotonates using a silicon Lewis acid catalyst provided quantitative insights into the activation energies of elementary reactions. semanticscholar.orgrsc.org In this system, two key reactions govern the polymer growth and termination: the propagation reaction and a cyclization reaction, which is a form of termination. semanticscholar.org

Further investigation into the steric hindrance of the trialkylsilyl moiety on the catalyst revealed that bulkier substituents increase the ratio of activation energies between the cyclization and propagation reactions. semanticscholar.orgrsc.org

Table 1: Activation Energies in Group-Transfer Polymerization of Alkyl Crotonates with a Trimethylsilyl (B98337) Moiety

| Reaction | Activation Energy (kJ mol⁻¹) |

|---|---|

| Propagation (E_p) | 28.6 rsc.org |

| Cyclization (Termination) (E_c) | 37.8 rsc.org |

Solvent Effects on Polymerization Kinetics

Historically, the kinetics of radical polymerization were considered to be largely independent of the solvent, provided the reaction was not diffusion-controlled. advancedsciencenews.com However, modern techniques have demonstrated that significant solvent effects do exist. advancedsciencenews.com The choice of solvent can influence the apparent propagation rate coefficient by a substantial factor, sometimes as much as tenfold or more, when changing from bulk polymerization to dilute solutions or between different solvents. advancedsciencenews.com

This phenomenon is attributed to the thermodynamic non-ideality of the system. advancedsciencenews.com The effect of the solvent can be rationalized by considering the activity coefficients of the monomer, the propagating radical, and the transition state. advancedsciencenews.com For atom transfer radical polymerization (ATRP), a type of controlled radical polymerization, the kinetics show a strong dependence on the reaction medium, with the activation rate constant often decreasing as the solvent polarity decreases. unipd.it While specific data for propyl crotonate is limited, these general principles suggest that the selection of a solvent is a critical parameter for controlling its polymerization kinetics, influencing reaction rates and potentially the properties of the final polymer.

Radical Copolymerization of Propyl Crotonate

Due to the low reactivity of crotonates in radical homopolymerization, copolymerization with other monomers is a more viable strategy for incorporating propyl crotonate units into a polymer chain.

Alternating Copolymerization Mechanisms

Research into the radical copolymerization of butyl crotonate (a close analog of propyl crotonate) with 2-methylene-1,3-dioxepane (B1205776) (MDO) has revealed a strong tendency towards the formation of alternating copolymers. nih.govacs.orgresearchgate.netfao.org This behavior is governed by the reactivity ratios of the comonomers. For the butyl crotonate (BCr) and MDO system, the reactivity ratios were experimentally determined to be r_BCr = 0.017 and r_MDO = 0.105. nih.govacs.orgfao.org

Since both reactivity ratios are significantly less than one, each radical-terminated chain end preferentially reacts with the other monomer rather than its own kind. acs.org This results in a copolymer with a highly alternating structure, particularly when the monomer feed composition of the crotonate is between 45% and 80%. acs.org This mechanism allows for the creation of copolymers with a regular structure, which would be difficult to achieve otherwise due to the general reluctance of alkyl crotonates to homopolymerize. nih.gov

Table 2: Reactivity Ratios for the Copolymerization of Butyl Crotonate (BCr) and 2-Methylene-1,3-dioxepane (MDO)

| Monomer | Reactivity Ratio (r) |

|---|---|

| Butyl Crotonate (BCr) | 0.017 acs.orgfao.org |

| 2-Methylene-1,3-dioxepane (MDO) | 0.105 acs.orgfao.org |

Formation of Ester Groups in Polymer Backbones via Ring-Opening

A key advantage of copolymerizing with cyclic ketene acetals like 2-methylene-1,3-dioxepane (MDO) is the introduction of ester groups directly into the polymer backbone through radical ring-opening polymerization (rROP). nih.govresearchgate.net When a propagating radical adds to the exomethylene group of the MDO monomer, the resulting acetal radical can undergo a β-scission reaction. nih.gov This process opens the cyclic structure and forms an ester linkage within the main polymer chain. nih.gov

Anionic Polymerization of Crotonate Monomers

Challenges and Specialized Initiation Systems

The anionic polymerization of alkyl crotonates, including propyl crotonate, is notoriously difficult. semanticscholar.orgresearchgate.net Conventional anionic initiators, such as alkyllithium reagents, are often ineffective in producing high molecular weight polymers from these β-substituted monomers due to steric hindrance and potential side reactions. semanticscholar.org The presence of the β-methyl group impedes the approach of the initiator and the propagating chain end to the monomer's double bond.

To overcome these challenges, specialized initiation systems and polymerization techniques have been developed. For instance, the anionic polymerization of sec-butyl crotonate has been achieved using 1,1-diphenylhexyllithium as an initiator in tetrahydrofuran (B95107) (THF) at low temperatures. kpi.ua

Group-transfer polymerization (GTP) has emerged as a particularly effective method for the controlled polymerization of various alkyl crotonates, including ethyl, n-propyl, and butyl crotonate. researchgate.netresearchgate.net This technique often employs a silyl ketene acetal as an initiator in conjunction with a catalyst. semanticscholar.orgresearchgate.netresearchgate.net Organic superacid catalysts and mercury (II) iodide have been successfully used to catalyze the GTP of alkyl crotonates, yielding polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net These advanced systems bypass the difficulties associated with traditional anionic methods, enabling the synthesis of well-defined poly(alkyl crotonate)s. researchgate.netresearchgate.net

Stereospecific Polymerization (e.g., Disyndiotacticity)

The polymerization of substituted vinyl monomers like propyl crotonate can result in polymers with different stereochemical structures. These structures, known as isotactic, syndiotactic, and atactic, describe the arrangement of the substituent groups along the polymer backbone. libretexts.org A disyndiotactic structure is a specific type of stereoregularity where pairs of monomer units have alternating configurations. For poly(alkyl crotonate)s, achieving high stereoregularity is crucial as it significantly influences the material's properties.

Group transfer polymerization (GTP) has been identified as a particularly effective method for the stereospecific polymerization of alkyl crotonates, including propyl crotonate, to yield polymers with high disyndiotacticity. researchgate.net Research has demonstrated that ethyl, n-propyl, iso-propyl, and n-butyl crotonates can be polymerized using GTP to produce predominantly disyndiotactic polymers. researchgate.net This process typically employs ketene trialkylsilyl acetals as initiators in the presence of a catalyst system, such as mercury (II) iodide (HgI₂) as a catalyst and iodotriethylsilane as a co-catalyst. researchgate.net Under these conditions, poly(n-propyl crotonate) has been synthesized with number-average molecular weights (Mn) ranging from 56,000 to 90,000 g/mol in nearly quantitative yields. researchgate.net

The degree of stereocontrol in this polymerization is highly sensitive to the reaction components and conditions. researchgate.netresearchgate.net Key factors influencing the disyndiotacticity include:

Structure of the Initiator/Catalyst: The steric hindrance of the trialkylsilyl groups in both the initiator and the co-catalyst plays a critical role. researchgate.netscispace.com Bulkier silyl groups, such as the tert-butyldimethylsilyl group, have been shown to enhance disyndiotacticity in the polymerization of methyl crotonate, a principle that extends to other alkyl crotonates. scispace.comresearchgate.net Systems with triethylsilyl ((C₂H₅)₃Si-) and tri-n-propylsilyl ((n-C₃H₇)₃Si-) groups can produce active species with greater thermal stability and higher stereospecificity compared to the less bulky trimethylsilyl ((CH₃)₃Si-) system. researchgate.net

Polymerization Temperature: Lower polymerization temperatures generally favor higher stereoregularity. researchgate.net For instance, in the GTP of ethyl crotonate catalyzed by organic acids, the disyndiotacticity was significantly enhanced at lower temperatures. researchgate.net This control over stereochemistry has a profound impact on the polymer's thermal properties; a poly(ethyl crotonate) with 92% disyndiotacticity exhibits a glass transition temperature (Tg) of 201 °C, whereas one with 53% disyndiotacticity has a Tg of only 82 °C. researchgate.netresearcher.life

The table below summarizes findings from the group transfer polymerization of various alkyl crotonates, highlighting the conditions that lead to stereocontrolled polymers.

| Monomer | Catalyst System | Initiator | Mn (g/mol) | Stereoregularity | Reference |

|---|---|---|---|---|---|

| n-Propyl Crotonate | HgI₂ / Iodotriethylsilane | Ketene Trialkylsilyl Acetal | 56,000 - 90,000 | Predominantly Disyndiotactic | researchgate.net |

| Methyl Crotonate | HgI₂ / tert-Butyldimethylsilyl Iodide | Ketene Silyl Acetal with tert-Butyldimethylsilyl group | - | Highest Disyndiotacticity | researchgate.netresearchgate.net |

| Ethyl Crotonate | Silicon Lewis Acids | Silyl Ketene Acetal | - | Disyndiotacticity enhanced by steric hindrance and low temperature | researchgate.net |

Polymerization of Propyl Crotonate in Relation to Bio-based Materials Development

The polymerization of propyl crotonate is increasingly relevant in the field of sustainable chemistry and the development of bio-based materials. ontosight.ai This interest stems from the potential to derive the monomer's precursor, crotonic acid, from renewable biomass resources. acs.org

A primary bio-based source for crotonic acid is the thermal degradation of poly(3-hydroxybutyrate) (P3HB), a type of polyhydroxyalkanoate (PHA). acs.org PHAs are aliphatic polyesters produced by various bacteria through the fermentation of biomass, positioning them as important "green" polymers. utwente.nlacs.org Pyrolysis of P3HB yields crotonic acid as a major product, which can then be converted into propyl crotonate through esterification with 1-propanol (B7761284). acs.orgutwente.nl This pathway provides a route to monomers for acrylic-type resins that is not dependent on petroleum feedstocks.

Despite its bio-based potential, propyl crotonate, like other β-substituted α,β-unsaturated carboxylates, is not easily polymerized through common methods like free-radical polymerization due to steric hindrance and electron delocalization. acs.org However, recent advancements in catalysis have enabled its efficient polymerization. Organic acid-catalyzed group-transfer polymerization (GTP) has proven effective, allowing for the smooth polymerization of linear alkyl crotonates such as ethyl crotonate, n-propyl crotonate, and n-butyl crotonate. For example, n-propyl crotonate has been polymerized at -40 °C for 24 hours to yield poly(n-propyl crotonate) in high yields.

The resulting poly(alkyl crotonate)s, including poly(propyl crotonate), exhibit properties that make them attractive as bio-based materials. They generally have higher thermal stabilities than their poly(alkyl methacrylate) counterparts and demonstrate excellent optical properties, with light transmittance values similar to glass. acs.org Furthermore, the ability to synthesize these polymers from crotonate esters derived from PHA waste presents a value-added opportunity for recycling and enhancing the sustainability of bioplastics. researchgate.net The development of copolymers, for instance by reacting alkyl crotonates with other bio-based monomers, further expands the potential to create degradable materials with a wide range of tunable properties. acs.org

The table below presents data on the polymerization of various alkyl crotonates using an organic acid-catalyzed GTP system, underscoring the successful synthesis of these bio-based polymers.

| Monomer | Polymerization Time (h) | Yield (%) | Mn (x 10⁴ g/mol) | Mw/Mn | Reference |

|---|---|---|---|---|---|

| Ethyl Crotonate (EtCr) | 24 | 72 | 4.1 | 1.17 | acs.org |

| n-Propyl Crotonate (nPrCr) | 24 | 78 | - | - | acs.org |

| n-Butyl Crotonate (nBuCr) | 24 | 64 | 7.2 | 1.32 | acs.org |

| Isopropyl Crotonate (iPrCr) | 24 | 58 | 6.2 | 1.25 | acs.org |

Iv. Advanced Spectroscopic Characterization of Propyl Crotonate and Its Polymeric Forms

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of propyl crotonate, offering detailed insights into its molecular structure.

One-dimensional NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is fundamental for the initial structural determination of propyl crotonate.

¹H NMR: The ¹H NMR spectrum of propyl crotonate provides distinct signals for each set of non-equivalent protons. For instance, in a study of ethyl crotonate, a closely related compound, the proton spectrum clearly shows the coupling between protons. news-medical.net In propyl crotonate, the ethyl group protons of ethyl crotonate are replaced by propyl group protons, which would present as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen atom. The vinyl protons of the crotonate moiety typically appear as complex multiplets due to their coupling to each other and to the methyl group on the double bond. qorganica.es

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the propyl crotonate molecule gives a distinct signal. For example, in ethyl crotonate, six distinct resonances are resolved, corresponding to the different carbon environments within the molecule. news-medical.netmagritek.com A similar pattern is expected for propyl crotonate, with the addition of a signal for the extra methylene carbon in the propyl group. The carbonyl carbon of the ester group typically appears at the lowest field (highest ppm value). news-medical.net

A study on the group-transfer polymerization of various crotonates, including propyl crotonate, utilized both ¹H and ¹³C NMR to characterize the monomer and resulting polymers. acs.org The spectra were recorded in chloroform-d (B32938) (CDCl₃) and referenced to tetramethylsilane (B1202638) (TMS). acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Propyl Crotonate

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and stereochemistry of propyl crotonate.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com In propyl crotonate, COSY would show correlations between the protons of the propyl group, as well as between the vinyl protons and the methyl protons of the crotonate moiety. qorganica.esmagritek.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. oxinst.com This would be useful in confirming all the protons belonging to the propyl group in a single experiment.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C coupling). libretexts.org This is crucial for assigning the carbon signals based on the already assigned proton signals. magritek.comasahilab.co.jp

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is critical for determining stereochemistry. For propyl crotonate, NOESY or ROESY could be used to confirm the E-configuration of the double bond by observing the through-space interaction between the vinyl protons.

DEPT (Distortionless Enhancement by Polarization Transfer) is a technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups in a ¹³C NMR spectrum. aiinmr.com By running DEPT-45, DEPT-90, and DEPT-135 experiments, the multiplicity of each carbon signal can be determined. magritek.com For example, a DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. magritek.com This information is invaluable for the complete assignment of the ¹³C NMR spectrum of propyl crotonate. news-medical.netazom.com

While solution-state NMR is more common for the analysis of small molecules like propyl crotonate, solid-state NMR (ssNMR) becomes particularly relevant for studying its polymeric forms. mpg.de For poly(propyl crotonate), ssNMR can provide information about the polymer's conformation, packing, and dynamics in the solid state. Techniques like Magic Angle Spinning (MAS) are employed to reduce anisotropic interactions and obtain higher resolution spectra. mpg.de Studies on related poly(alkyl crotonate)s have utilized ssNMR to investigate their stereoregularity and thermal properties. acs.orgresearchgate.net

DEPT Spectroscopy for Carbon Multiplicity Analysis

Mass Spectrometry (MS)

Mass spectrometry is another key analytical technique for the characterization of propyl crotonate, providing information about its molecular weight and fragmentation pattern.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is ideal for analyzing volatile compounds like propyl crotonate. capes.gov.br

Purity Assessment: GC-MS can be used to assess the purity of a propyl crotonate sample by separating it from any impurities before detection. The resulting chromatogram will show a major peak corresponding to propyl crotonate and minor peaks for any impurities.

Structural Information from Fragmentation: The mass spectrometer fragments the propyl crotonate molecules in a reproducible manner, generating a unique mass spectrum that acts as a molecular fingerprint. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule. For propyl crotonate, characteristic fragments would be expected from the loss of the propyl group, the propoxy group, and other rearrangements. The PubChem entry for propyl crotonate lists a top peak at m/z 69 in its GC-MS data. nih.gov

GC-MS has been used in the analysis of complex mixtures containing various esters, including propyl crotonate, to identify the individual volatile components. researchgate.net

Table 2: Chemical Compounds and PubChem CIDs

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. edinst.comfrontiersin.org These two methods are complementary, governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that induce a change in the molecule's polarizability. edinst.comgatewayanalytical.com

For propyl crotonate, a key application of IR and Raman spectroscopy is the identification and confirmation of its characteristic functional groups. The α,β-unsaturated ester structure of propyl crotonate gives rise to several distinct vibrational modes.

C=O Stretching: The carbonyl group of the ester is a strong absorber in the IR spectrum, typically appearing in the region of 1720-1740 cm⁻¹. This band is often weaker in the Raman spectrum.

C=C Stretching: The carbon-carbon double bond of the crotonate moiety gives a characteristic stretching vibration, usually around 1650-1660 cm⁻¹. This bond is often strong in the Raman spectrum due to the change in polarizability. gatewayanalytical.com

C-O Stretching: The ester C-O bonds produce strong bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.

C-H Stretching and Bending: Vibrations from the propyl group and the vinyl protons also contribute to the spectra in their respective regions.

The complementary nature of IR and Raman is crucial for a complete vibrational analysis. edinst.com For instance, the symmetric C=C bond in the crotonate is more prominent in Raman, while the polar C=O and C-O bonds are strong in IR. gatewayanalytical.com In the context of polymerization, these techniques can monitor the disappearance of the C=C vinyl bond signal, confirming the conversion of the monomer into the polymer, which would show the persistence of the ester C=O and C-O bands.

The following table summarizes the expected vibrational frequencies for the key functional groups in propyl crotonate.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1720 - 1740 | Strong | Weak-Medium |

| Alkene (C=C) | Stretching | 1650 - 1660 | Medium | Strong |

| Ester (C-O) | Stretching | 1100 - 1300 | Strong | Weak |

Operando spectroscopy involves the characterization of a catalyst while it is actively functioning, allowing for direct correlation between its structural state and its catalytic activity and selectivity. spectroscopyonline.com This methodology is invaluable for understanding reaction mechanisms, identifying active sites, and observing catalyst deactivation in real-time. spectroscopyonline.comornl.gov

In the context of propyl crotonate, operando IR and Raman spectroscopy could be applied to study its synthesis via esterification of crotonic acid or its transformation in catalytic processes like hydrogenation or polymerization. rsc.org By placing a specialized reactor cell in the path of the spectrometer's beam, one can simultaneously record spectroscopic data from the catalyst surface and analyze the reactant and product stream with a mass spectrometer or gas chromatograph. ornl.govcsic.es

For example, during the catalytic hydrogenation of propyl crotonate, operando IR spectroscopy could monitor the disappearance of the C=C vibrational band and the appearance of bands corresponding to propyl butyrate. youtube.com Simultaneously, operando Raman could track changes in the catalyst structure, such as the oxidation state of a metal oxide support. researchgate.net This combined approach provides a comprehensive picture of the structure-activity relationship, which is essential for designing more efficient and robust catalysts. csic.es

Vibrational Analysis for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, which occur when an electron is promoted from a lower energy molecular orbital to a higher energy one upon absorption of UV or visible light. fiveable.me The resulting spectrum is a plot of absorbance versus wavelength, with the absorption maximum (λmax) corresponding to the most probable electronic transition. fiveable.me

Propyl crotonate, as an α,β-unsaturated ester, possesses a conjugated system of π-electrons across the C=C and C=O bonds. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me Consequently, propyl crotonate can absorb UV light, leading to electronic transitions. The primary transitions expected for propyl crotonate are:

π → π* transition: An electron is promoted from the π bonding orbital to the π* antibonding orbital. This is an allowed transition and typically results in a strong absorption band.

n → π* transition: An electron from one of the non-bonding lone pairs on the carbonyl oxygen is promoted to the π* antibonding orbital. This transition is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength compared to the π → π* transition. youtube.com

UV-Vis spectroscopy is useful for quantifying the concentration of propyl crotonate in solution and can be used to monitor the progress of reactions involving the chromophore. For example, during polymerization, the conjugation is lost as the C=C double bond is consumed. This would lead to a significant change in the UV-Vis spectrum, specifically a decrease in the intensity of the π → π* absorption band, which can be used to follow the reaction kinetics. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Electronic Structures

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. cea.frbrighton-science.commalvernpanalytical.com

The technique works by irradiating a sample with a beam of X-rays, which causes the ejection of core-level electrons. malvernpanalytical.com The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and is also sensitive to the local chemical environment (i.e., the oxidation state and bonding partners of the atom). thermofisher.com

For propyl crotonate and its polymeric forms, XPS can provide valuable surface information. Analysis of a poly(propyl crotonate) film would yield quantifiable signals for carbon (C1s) and oxygen (O1s). High-resolution scans of the C1s region can distinguish between carbon atoms in different chemical environments, such as C-C/C-H bonds in the polymer backbone and propyl chain, C-O from the ester linkage, and O-C=O of the carbonyl group. researchgate.net This capability is crucial for verifying surface composition, detecting surface contamination, or analyzing the results of surface modification treatments. brighton-science.com

| Functional Group | Core Level | Approximate Binding Energy (eV) |

|---|---|---|

| Hydrocarbon (C-C, C-H) | C1s | 284.8 - 285.0 |

| Ester (C-O) | C1s | ~286.5 |

| Carbonyl (O=C-O) | C1s | ~289.0 |

| Carbonyl & Ester (C=O, C-O) | O1s | ~532 - 534 |

Building on the foundation of conventional XPS, advanced variations offer even deeper insights into surface structures.

Angle-resolved XPS (ARXPS) is a non-destructive technique used to determine the composition and thickness of ultra-thin films. thermofisher.com By varying the take-off angle at which the photoelectrons are collected relative to the sample surface, the effective analysis depth changes. At near-normal angles, the technique is more bulk-sensitive (within the XPS information depth), while at grazing (shallow) angles, it becomes more surface-sensitive. thermofisher.com For a poly(propyl crotonate) film, ARXPS could be used to non-destructively probe for chemical gradients within the top few nanometers, for example, to see if specific end-groups have preferentially segregated to the surface. researchgate.net

In situ Irradiated XPS involves performing XPS analysis while the sample is being subjected to some form of irradiation, such as UV light or an electron beam. This approach is particularly relevant for studying polymerization or degradation processes as they happen. For instance, one could initiate the polymerization of a thin film of propyl crotonate directly within the XPS chamber and monitor the changes in the C1s and O1s spectra in real-time. This would provide direct evidence of the chemical state changes associated with the conversion of C=C bonds to C-C single bonds and track the formation of the polymer at the surface.

Other Advanced Characterization Techniques Relevant to Materials Science (e.g., Electron Microscopy, X-ray Diffraction)

In addition to spectroscopic methods, the characterization of poly(propyl crotonate) and its analogs at the micro and nanoscale relies on advanced techniques that provide insights into their morphology, crystal structure, and spatial arrangement. These methods are crucial for establishing structure-property relationships, which are essential for the rational design of new polymeric materials.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology of polymeric materials. mdpi.comtescan-analytics.com SEM provides high-resolution, three-dimensional images of the sample surface, revealing details about surface topography, particle size, and shape. mdpi.comcolab.ws For polymer blends or composites, SEM can elucidate the distribution of different phases and fillers within the matrix. kpi.ua For instance, in immiscible polymer blends, SEM can reveal a heterophasic morphology, and the addition of compatibilizers can be observed to alter this structure, which in turn affects the material's mechanical properties.

TEM, on the other hand, offers even higher magnification and resolution, allowing for the observation of the internal structure of materials. mdpi.com To achieve this, the electron beam must pass through an ultra-thin section of the sample. tescan-analytics.com For polymeric systems, which are often composed of light elements and thus exhibit poor electron scattering contrast, staining with heavy metals is a common practice to enhance the visibility of different phases or domains. kpi.ua Cryo-TEM is a specialized technique that involves flash-freezing the sample, which is particularly useful for observing the native structure of self-assembled block copolymer particles in their dispersed state. mdpi.com

While specific SEM and TEM micrographs for poly(propyl crotonate) are not widely available in public literature, studies on analogous poly(alkyl crotonate)s and other polymers demonstrate the utility of these techniques. For example, in studies of block copolymer nanoparticles, TEM and SEM are used to determine the size and shape of the nanoparticles and to visualize their core-shell architecture. mdpi.com The morphology of polymer blends, such as those containing polypropylene, has been extensively studied using SEM to understand the phase structure and the effect of additives. nih.gov

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. arxiv.orgicdd.com When X-rays are directed at a crystalline or semi-crystalline polymer, they are diffracted by the atomic planes in the crystal lattice, producing a unique diffraction pattern. researchgate.net This pattern consists of sharp peaks, known as Bragg reflections, superimposed on a broad, amorphous halo for semi-crystalline polymers. icdd.com

The analysis of the XRD pattern provides several key pieces of information:

Crystallinity: The degree of crystallinity can be estimated by comparing the integrated intensities of the crystalline peaks to the total scattered intensity. icdd.com

Crystal Structure: The positions (2θ angles) of the diffraction peaks are used to determine the unit cell parameters of the crystal lattice.

Tacticity Effects: For stereoregular polymers, such as disyndiotactic poly(alkyl crotonate)s, XRD is instrumental in confirming the regular arrangement of polymer chains. researchgate.netacs.orgresearchgate.net This regularity can significantly impact the material's properties.

The table below summarizes the typical information obtained from these advanced characterization techniques for polymers.

| Technique | Information Obtained | Relevance to Poly(propyl crotonate) |

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, particle size and shape, phase distribution in blends. | Visualization of the surface features of poly(propyl crotonate) films or particles; analysis of morphology in blends or composites containing poly(propyl crotonate). |

| Transmission Electron Microscopy (TEM) | Internal structure, morphology of nanoparticles, core-shell structures, arrangement of crystalline lamellae. | Investigation of the internal structure of poly(propyl crotonate) materials, especially for nanostructured forms or blends where high resolution is required. |

| X-ray Diffraction (XRD) | Degree of crystallinity, crystal structure, unit cell dimensions, confirmation of stereoregularity, crystallite size. | Determination of the crystalline nature of poly(propyl crotonate); crucial for correlating stereospecific synthesis with the resulting solid-state structure and properties. researchgate.netacs.orgresearchgate.net |

V. Chromatographic Analysis of Propyl Crotonate and Derivatives

Gas Chromatography (GC) Methodologies

Gas chromatography is a cornerstone in the analysis of volatile compounds like propyl crotonate. It facilitates the separation of components from a mixture, which are then detected to provide qualitative and quantitative data.

Gas chromatography coupled with a flame ionization detector (GC-FID) is a standard method for assessing the purity of propyl crotonate. In this technique, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column's inner surface.

The FID is a nearly universal detector for organic compounds. libretexts.org As the separated components elute from the column, they are combusted in a hydrogen-air flame, producing ions that generate a measurable current proportional to the amount of the analyte. libretexts.org This makes GC-FID an excellent tool for quantifying the purity of propyl crotonate by comparing the peak area of the main component to the total area of all detected peaks. The method is valued for its high sensitivity, wide linear range, and robustness. libretexts.orgresearchgate.net For accurate quantification, an internal standard is often used to correct for injection volume variations. epa.gov

A typical GC-FID setup for analyzing volatile esters would involve a non-polar or medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. mdpi.com The temperature program would be optimized to ensure good separation of propyl crotonate from any potential impurities or related byproducts.

Table 1: Typical GC-FID Parameters for Volatile Ester Analysis

| Parameter | Value |

| Column | e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Type | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient, e.g., 50 °C to 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250-300 °C |

This table represents a generalized set of parameters and would require optimization for specific applications.

For unambiguous identification of propyl crotonate and its derivatives, gas chromatography-mass spectrometry (GC-MS) is the preferred method. While the chromatographic separation principle is the same as in GC-FID, the detector is a mass spectrometer. As each compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is fragmented into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.

This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nih.gov The PubChem database entry for propyl crotonate (CID 5365824) includes its GC-MS data, showing a top peak at m/z 69. nih.gov GC-MS can be operated in two modes: full scan, which is used for qualitative analysis and identification of unknown compounds, or selected ion monitoring (SIM), which focuses on specific ion fragments for highly sensitive and selective quantification of target analytes. mdpi.com This makes GC-MS a powerful tool for both identifying impurities and accurately quantifying propyl crotonate, even in complex matrices. nih.gov

Propyl crotonate itself is not chiral. However, its derivatives or related compounds in a sample mixture might be. Chiral chromatography is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. gcms.cz While enantiomers have identical physical properties like boiling point and density, they can exhibit different biological activities or sensory properties. gcms.czchromatographyonline.com

The separation is achieved by using a chiral stationary phase (CSP) in the GC column. gcms.cz These stationary phases are typically based on derivatized cyclodextrins, which are chiral molecules capable of forming transient, diastereomeric complexes with the enantiomers of the analyte. gcms.czsigmaaldrich.com The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and quantification. sigmaaldrich.com The choice of the specific cyclodextrin (B1172386) derivative (e.g., beta- or gamma-cyclodextrin) and its substituents on the CSP is critical for achieving optimal selectivity for a given pair of enantiomers. chromatographyonline.comsigmaaldrich.com

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is another powerful analytical technique for the separation and quantification of compounds. It is particularly useful for less volatile or thermally labile compounds, although it can also be applied to analytes like propyl crotonate.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the analyte's interaction with the stationary phase, which can be tailored for different separation modes. shodex.com For a moderately polar compound like propyl crotonate, reversed-phase HPLC is a common choice. In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

Detection in HPLC is often performed using an ultraviolet (UV) detector, as many organic molecules absorb light in the UV-visible spectrum. The separation efficiency in HPLC is determined by factors such as the composition of the mobile phase, column temperature, and flow rate. shodex.com By optimizing these parameters, a method can be developed to separate propyl crotonate from other components in a mixture and quantify it based on the peak area relative to a calibration curve. researchgate.net

Table 2: Example HPLC System Configuration

| Component | Specification |

| Pump | Isocratic or Gradient |

| Column | e.g., C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detector | UV-Vis Detector |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

| Flow Rate | 0.8 - 1.0 mL/min |

This table provides an example configuration and requires specific method development for the analysis of propyl crotonate.

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatography technology. UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at much higher pressures than conventional HPLC systems. researchgate.net This results in several key advantages:

Enhanced Resolution: The smaller particle size leads to more efficient separation and sharper peaks, allowing for the resolution of closely eluting compounds. researchgate.net

Increased Speed: The high pressure allows for faster flow rates, significantly reducing analysis times, often from tens of minutes to just a few minutes. researchgate.net

Higher Sensitivity: Sharper, narrower peaks result in a greater peak height for a given concentration, leading to lower detection limits. mdpi.com

These benefits make UHPLC an attractive option for the high-throughput analysis of samples containing propyl crotonate, offering faster results without compromising separation quality. googleapis.comoaepublish.com The fundamental principles of separation are the same as in HPLC, but the instrumentation is engineered to withstand the higher operating pressures. researchgate.netmdpi.com

Hyphenated HPLC Techniques (HPLC-MS, HPLC-NMR, HPLC-IR) for Comprehensive Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, providing high-resolution separation of compounds in a mixture. ijrpr.com When coupled with powerful spectroscopic detectors, it becomes a formidable tool for both qualitative and quantitative analysis. nih.govhumanjournals.com This combination, known as a hyphenated technique, allows for the direct structural identification or characterization of the compounds as they elute from the HPLC column. ijsrtjournal.com

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry)

This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. numberanalytics.comsaiflucknow.org For the analysis of propyl crotonate, an HPLC system would first separate it from other components in a sample matrix. The eluent from the column is then directed into the mass spectrometer's ion source. saiflucknow.org

Principle: In the MS instrument, the separated propyl crotonate molecules are ionized, and the resulting ions are sorted based on their mass-to-charge (m/z) ratio. This provides the molecular weight of the compound. saiflucknow.org Further fragmentation of the molecular ion can be induced to create a unique fragmentation pattern, which acts as a "fingerprint" for definitive identification. saiflucknow.org

Application: HPLC-MS is invaluable for identifying and quantifying trace levels of propyl crotonate and its derivatives or impurities in complex mixtures. humanjournals.comnih.gov For instance, in the analysis of related dinitrophenyl crotonate isomers like meptyldinocap, LC-MS/MS (tandem mass spectrometry) is the method of choice for both identification and quantification after hydrolysis. eurl-pesticides.eueurl-pesticides.eu The high sensitivity and selectivity of LC-MS make it a powerful tool for such analyses. saiflucknow.org

HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance)

The coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information of an analyte post-separation. numberanalytics.comchromatographyonline.com This is one of the most powerful hyphenated techniques for unambiguous structure elucidation of unknown compounds and impurities. nih.gov

Principle: After the HPLC separates the components, the eluent containing the isolated compound (e.g., propyl crotonate) flows through a special flow cell within the NMR spectrometer's magnet. humanjournals.comlongdom.org The NMR spectrometer acquires spectra (like ¹H NMR or ¹³C NMR) of the compound in the solution, revealing the precise arrangement of atoms within the molecule. mdpi.com

Modes of Operation: LC-NMR can be performed in different modes: on-flow (continuous measurement), stopped-flow (the HPLC pump is stopped when the peak of interest is in the detector), and loop-storage, where peaks are collected in loops for later analysis. researchgate.net A more recent development is HPLC-SPE-NMR, where the analyte is trapped on a solid-phase extraction (SPE) cartridge, the HPLC solvent is washed away, and the analyte is then eluted with a deuterated NMR solvent for analysis. chromatographyonline.com This approach enhances sensitivity and avoids interference from HPLC solvents. chromatographyonline.com The identification of novel piperazine-tetrahydrofuran-2-carboxylic acid amide derivatives has been accomplished using HPLC for optical purity analysis in conjunction with NMR and IR for structural identification. google.com

HPLC-IR (High-Performance Liquid Chromatography-Infrared Spectroscopy)

This technique combines HPLC separation with Infrared (IR) spectroscopy, which is excellent for identifying functional groups within a molecule. nih.govlongdom.org

Principle: As propyl crotonate elutes from the HPLC column, it passes through a flow cell in an IR spectrometer. chromatographytoday.com The instrument measures the absorption of infrared radiation by the molecule. The resulting IR spectrum shows absorption bands characteristic of specific functional groups, such as the ester carbonyl (C=O) group and the carbon-carbon double bond (C=C) in propyl crotonate.

Challenges and Solutions: A major challenge for HPLC-IR is that common HPLC mobile phase solvents (like water, acetonitrile, and methanol) have strong IR absorption, which can obscure the analyte's signal. chromatographytoday.com To overcome this, two main interface types are used: the flow-cell method, where the solvent spectrum is digitally subtracted, and the more sensitive solvent-elimination method, where the eluent is sprayed onto a substrate and the solvent is evaporated before the IR spectrum of the deposited analyte is measured. chromatographytoday.com

The following table summarizes the primary applications of each hyphenated HPLC technique for the analysis of propyl crotonate.

| Technique | Primary Application for Propyl Crotonate Analysis | Key Information Obtained |

| HPLC-MS | Identification and Quantification | Molecular Weight, Fragmentation Pattern |

| HPLC-NMR | Unambiguous Structure Elucidation | Connectivity of Atoms, Stereochemistry |

| HPLC-IR | Functional Group Identification | Presence of C=O, C=C, C-O bonds |

Thin Layer Chromatography (TLC) in Preliminary Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the separation and qualitative analysis of compounds. du.ac.inlibretexts.org It is frequently employed for preliminary analysis, such as checking sample purity, identifying compounds by comparison with standards, and monitoring the progress of a chemical reaction. wisc.eduualberta.ca

The fundamental principle of TLC is the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture). wisc.eduiitg.ac.in For propyl crotonate, which is a moderately polar ester, silica gel is a common stationary phase. utexas.edu

Procedure: A small spot of the sample containing propyl crotonate is applied to the baseline of the TLC plate. libretexts.org The plate is then placed in a closed chamber containing a small amount of the mobile phase. wisc.edu By capillary action, the solvent moves up the plate, carrying the sample components with it at different rates depending on their polarity and affinity for the stationary phase. ualberta.ca Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the polar silica gel and travel shorter distances (lower Rf). utexas.edu

Analysis of Unsaturated Esters: The presence of the double bond in propyl crotonate influences its polarity and separation. For mixtures of unsaturated fatty acid esters, TLC on silica gel can separate them based on the number of double bonds. nih.gov Argentation TLC, where the silica gel is impregnated with silver nitrate, is a specialized technique that enhances the separation of unsaturated compounds based on the number, geometry, and position of the double bonds. nih.govaocs.org

Visualization: Since propyl crotonate is not colored, the separated spots must be visualized using methods like UV light (if the compound is UV-active) or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or phosphomolybdic acid spray followed by heating) that reacts with the compound to produce a colored spot. aocs.org The Retention Factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used for identification. libretexts.org

Supercritical Fluid Chromatography (SFC) for Green Analytical Approaches

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase. shimadzu.com It is considered a "green" analytical method because it most commonly uses supercritical carbon dioxide (CO₂), which is non-toxic, inexpensive, and sourced as a byproduct from other industrial processes, thus reducing the use and waste of hazardous organic solvents. waters.comnih.gov

The properties of a supercritical fluid are intermediate between those of a liquid and a gas, providing low viscosity and high diffusivity, which allows for fast and efficient separations. southampton.ac.uk SFC is particularly well-suited for the analysis of volatile compounds and for separating chiral and achiral molecules. waters.comnih.gov

Principle and Instrumentation: In SFC, CO₂ is pressurized and heated above its critical point (31 °C and 73 bar) to become a supercritical fluid. fagg.be Because pure CO₂ is non-polar, its elution strength is often modified by adding a small amount of a polar organic solvent, such as methanol, which is mixed with the supercritical CO₂ before it enters the column. shimadzu.comnih.gov The separation mechanism in SFC is similar to normal-phase HPLC, where analytes are separated based on their interactions with the stationary phase. waters.com